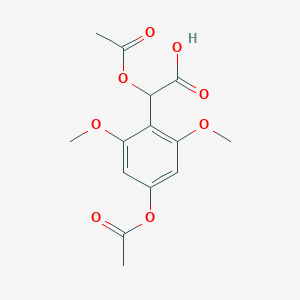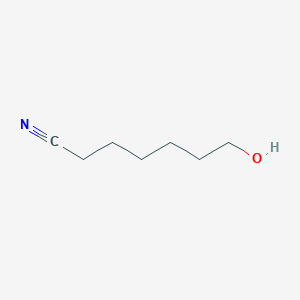![molecular formula C15H16O B102416 3,4-二氢-2,2-二甲基-2H-萘并[1,2-b]吡喃 CAS No. 16274-33-2](/img/structure/B102416.png)
3,4-二氢-2,2-二甲基-2H-萘并[1,2-b]吡喃
描述
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is a chemical compound with the molecular formula C15H16O . It is also known by other names such as 2,2-dimethyl-3,4-dihydrobenzo[h]chromene . This compound has a molecular weight of 212.29 g/mol .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran has been reported in the literature. For instance, one method involves the dimerization of 2-bromo-3-methyl-1,4-naphthoquinone and O-methylation .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran consists of 15 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 . Chemical Reactions Analysis
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran has been studied for its reactivity. For example, it has been tested for synergistic X-ray-induced lethality in combination with several halogenated pyrimidine radiosensitizers .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran include a molecular weight of 212.29 g/mol, an XLogP3-AA of 4.2, and a topological polar surface area of 9.2 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .科学研究应用
Anti-inflammatory and Anti-arthritic Activities
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran: has been studied for its potential anti-inflammatory and anti-arthritic properties. Research indicates that this compound, also referred to as β-lapachone, can significantly inhibit neutrophil migration and reduce concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and nitric oxide in peritoneal exudates of animals with peritonitis . Additionally, it has shown effectiveness in reducing edema and NO production in the serum of animals treated for arthritis .
Drug Metabolism
In pharmacokinetics, the metabolism of this compound has been explored, revealing the identification of a novel glucosylsulfate conjugate as a metabolite in mammals . This discovery opens up new avenues for understanding the metabolic pathways and potential detoxification mechanisms of this compound in humans.
Synthesis of Tetrahydropyran Derivatives
In organic synthesis, 3,4-Dihydro-2H-pyran is used as a reactant to synthesize tetrahydropyran derivatives, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals .
Radiosensitization in Cancer Therapy
This compound has been identified to potentiate the effects of halogenated pyrimidine radiosensitizers in human carcinoma cells, which are used to enhance the efficacy of radiation therapy in cancer treatment .
Immunomodulation
The immunomodulatory effects of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran are attributed to its ability to modulate the immune response by reducing pro-inflammatory cytokines and nitric oxide, which could have therapeutic implications in diseases characterized by excessive inflammation .
安全和危害
作用机制
Target of Action
The primary target of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, also known as 2,2-dimethyl-3,4-dihydrobenzo[h]chromene, is DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that builds up in the DNA helix during these processes .
Mode of Action
The compound interacts with DNA topoisomerase I, inhibiting its activity . This interaction results in the disruption of DNA replication and transcription, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It has been found that one of its metabolites is a glucosylsulfate conjugate . This suggests that the compound undergoes phase II metabolism, which involves the addition of a glucosylsulfate moiety . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes the compound a promising candidate for anticancer therapy .
Action Environment
The action of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran can be influenced by various environmental factors. For instance, the compound has been found to exhibit antifungal activity, suggesting that it may be more effective in certain biological environments
属性
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYQZUDUFSJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453467 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
CAS RN |
16274-33-2 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran (β-Lapachone) in a cellular context?
A1: Research suggests that β-Lapachone acts by inducing DNA cleavage in the presence of human DNA topoisomerase IIα, similar to the mechanism of action observed with menadione. This process is independent of ATP and involves the formation of reversible cleavable complexes. [] This suggests that β-lapachone functions as a topoisomerase II poison.
Q2: How does the structure of β-Lapachone contribute to its activity against DNA topoisomerase IIα?
A2: β-Lapachone, an ortho-quinone, shares structural similarities with menadione, a para-quinone. Both compounds exhibit the ability to form adducts with thiols, with β-lapachone demonstrating a 10-fold higher reactivity. This suggests that the chemical reactivity of these quinones, particularly their ability to form adducts, plays a crucial role in their topoisomerase IIα poisoning activity. []
Q3: Does β-Lapachone exhibit activity against drug-resistant cancer cell lines?
A3: Interestingly, preliminary studies indicate that β-Lapachone and related naphthoquinones display cytotoxic effects against a range of drug-sensitive and drug-resistant tumor cell lines. This includes cell lines overexpressing MDR1, cell lines resistant to camptothecin, and the atypical multidrug-resistant CEM/V-1 cell line. []
Q4: What is the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the biological activity of β-Lapachone?
A4: Studies show that β-Lapachone acts as a potent stimulator of NQO1 activity. [] This interaction appears to be crucial for its ability to suppress vascular smooth muscle cell proliferation, potentially preventing arterial restenosis. This effect is mediated through the NQO1 and LKB1-dependent activation of AMP-activated protein kinase (AMPK). []
Q5: Has a novel metabolic pathway for β-Lapachone been identified in mammals?
A5: Yes, research utilizing mass spectrometry analysis of plasma from mice, rats, and humans treated with β-Lapachone identified a unique metabolite. This metabolite suggests the conjugation of β-Lapachone with a glucosylsulfate moiety. This finding represents a novel metabolic pathway in mammals, as glucosylsulfate conjugates have not been previously identified as mammalian metabolites. []
Q6: What is the potential of β-Lapachone as an anti-angiogenic agent?
A6: Research suggests that β-Lapachone might possess anti-angiogenic properties. In vitro studies using human endothelial cells demonstrate that β-Lapachone induces apoptosis in these cells. This apoptotic effect involves a decrease in intracellular cGMP levels, mitochondrial membrane potential, and activation of calpains and caspases. [] The presence of nitric oxide (NO) appears to offer protection against this β-Lapachone-induced apoptosis. This suggests that while β-Lapachone might hold promise as an anti-angiogenic agent, further research is needed to fully understand its mechanisms and potential therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)



![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)






![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

